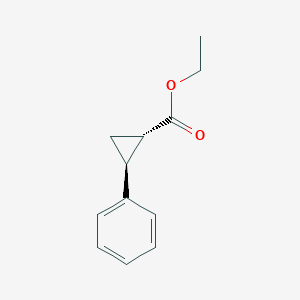
(1S,2S)-乙基2-苯基环丙烷羧酸酯
描述
(1S,2S)-ethyl 2-phenylcyclopropanecarboxylate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S)-ethyl 2-phenylcyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-ethyl 2-phenylcyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚合物化学
Pang、Ritter 和 Tabatabai (2003) 的一项研究表明,类似于 (1S,2S)-乙基 2-苯基环丙烷羧酸酯的化合物在聚合物化学中得到应用。他们使用辣根过氧化物酶作为催化剂,将该化合物的衍生物进行低聚。该过程在室温下在环糊精存在下进行,展示了其在通过自由基聚合合成交联聚合物方面的潜力 (Pang, Ritter, & Tabatabai, 2003)。
药物开发中的对映选择性合成
Belyk 等人 (2010) 描述了该化合物的变体的对映选择性合成,该化合物是丙型肝炎病毒抑制剂开发中的关键中间体。他们利用手性相转移催化的环丙烷化,证明了其在合成特定对映异构体以用于潜在制药应用中的重要性 (Belyk et al., 2010)。
植物中的乙烯生物合成
Bulens 等人的 2011 年研究重点关注植物中的乙烯生物合成,其中环丙烷羧酸酯的衍生物发挥作用。他们的工作为分析乙烯生物合成成分提供了更新的方案,包括从类似结构衍生的前体 1-氨基环丙烷-1-羧酸 (Bulens et al., 2011)。
制药生产中的酶促不对称化
2021 年,Kawabata 等人探索了一种酶促不对称化方法,用于生产 (1S,2S)-乙基 2-苯基环丙烷羧酸酯的衍生物,该衍生物对于抗丙型肝炎病毒药物至关重要。这突出了该化合物在制造高特异性和纯净度的药物成分中的重要性 (Kawabata et al., 2021)。
植物中乙烯非依赖性生长调节
Polko 和 Kieber (2019) 综述了 1-氨基环丙烷 1-羧酸 (ACC) 在植物生长中的作用,该化合物与 (1S,2S)-乙基 2-苯基环丙烷羧酸酯有关。他们讨论了其作为乙烯前体的作用及其作为乙烯非依赖性生长调节剂的新兴意义 (Polko & Kieber, 2019)。
属性
IUPAC Name |
ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUIJLJERBBCM-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8251079.png)
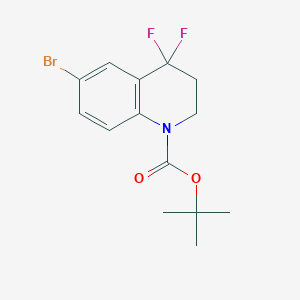
![6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8251090.png)
![6-Chloro-8-methylimidazo[1,2-b]pyridazine](/img/structure/B8251091.png)
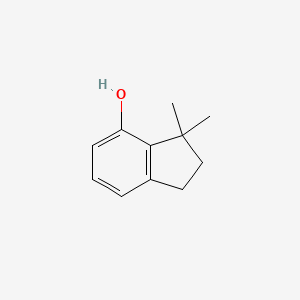

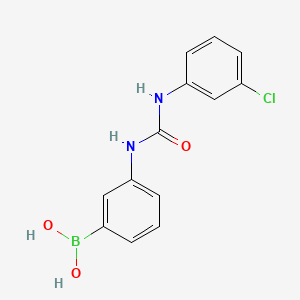

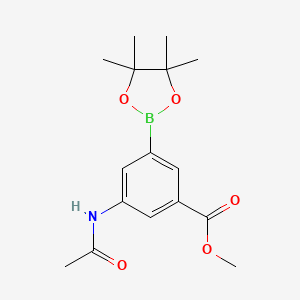




![4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8251159.png)